molecular formula C24H26 B14265522 1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene CAS No. 137801-31-1

1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene

Cat. No.: B14265522
CAS No.: 137801-31-1
M. Wt: 314.5 g/mol
InChI Key: MRBKKFBTFPCFAH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its complex structure, which includes multiple methyl groups attached to a benzene ring. It is a derivative of benzene, making it part of the larger family of aromatic compounds known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent addition of methyl groups. One common method involves Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies may explore its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies on its binding affinity and specificity can provide insights into its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.

    Xylene: Contains two methyl groups attached to the benzene ring in different positions (ortho, meta, para).

    Cumene: Has an isopropyl group attached to the benzene ring.

Uniqueness

1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene is unique due to its complex structure with multiple methyl groups and a substituted phenyl group. This complexity can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

137801-31-1

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,2-dimethyl-3-[[2-methyl-3-[(2-methylphenyl)methyl]phenyl]methyl]benzene

InChI

InChI=1S/C24H26/c1-17-10-7-12-22(19(17)3)16-24-14-8-13-23(20(24)4)15-21-11-6-5-9-18(21)2/h5-14H,15-16H2,1-4H3

InChI Key

MRBKKFBTFPCFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CC=CC(=C2C)CC3=CC=CC=C3C)C

Origin of Product

United States

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